2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Overview
Description
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of benzofuran derivatives. For instance, a starting material such as 2-bromo-3-fluorobenzoic acid can be subjected to cyclization reactions to form the benzofuran ring . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or gold. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-fluorobenzoic acid: A precursor in the synthesis of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one.
7-Bromo-4-fluorobenzo[b]furan: Another benzofuran derivative with similar structural features.
5-Bromo-2-fluorobenzofuran: A compound with a different substitution pattern on the benzofuran ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the benzofuran ring can enhance its potential as a versatile intermediate in organic synthesis and its applications in various scientific fields .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIAYVZCJFGJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(O2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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